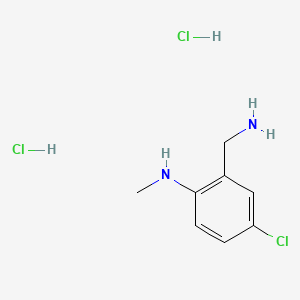
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminomethyl group, a chloro substituent, and a methylaniline moiety, all contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with formaldehyde and hydrogen chloride to form the corresponding aminomethyl derivative. This intermediate is then further reacted with methylamine to yield the final product, this compound. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of the chloro substituent.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed, usually in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups, such as alkoxy or amino groups.
Scientific Research Applications
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antihistamines and antipsychotics.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with target molecules, while the chloro substituent enhances its lipophilicity, facilitating its passage through cell membranes. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: This compound shares the aminomethyl group but differs in its core structure, leading to distinct chemical properties and applications.
4-chloro-N-methylaniline: Similar in structure but lacks the aminomethyl group, resulting in different reactivity and uses.
Uniqueness
2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C8H13Cl3N2 |
|---|---|
Molecular Weight |
243.6 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11-8-3-2-7(9)4-6(8)5-10;;/h2-4,11H,5,10H2,1H3;2*1H |
InChI Key |
UPBRFHMGTSURAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
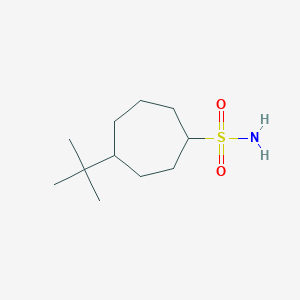

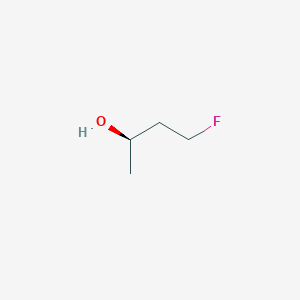
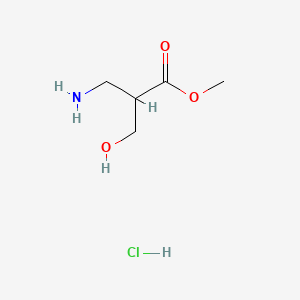


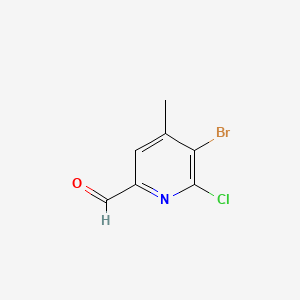
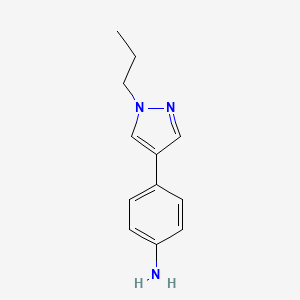
amine](/img/structure/B13481166.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
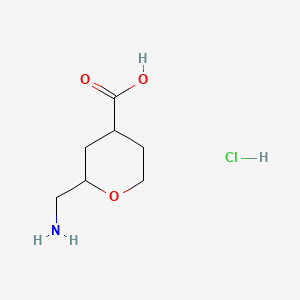
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
